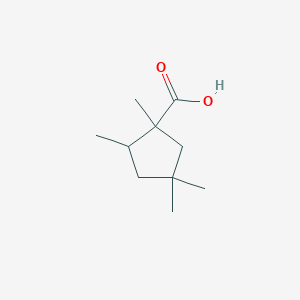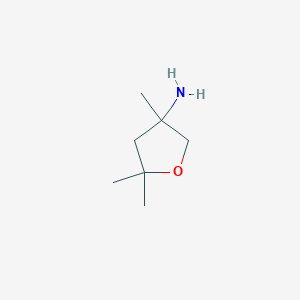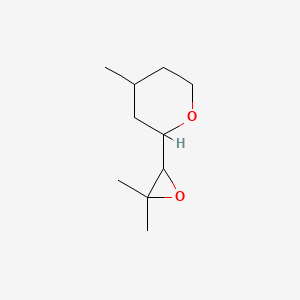
2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane is an organic compound characterized by the presence of an oxirane ring and a methyloxane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the compound can be synthesized by reacting 3,3-dimethyl-2-butanone with a suitable oxidizing agent to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with cellular components, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: This compound also contains an oxirane ring and is used in similar applications.
3-{3-[(3,3-Dimethyloxiran-2-yl)methyl]-4-hydroxyphenyl}-2-hydroxypropanoic acid: Another compound with an oxirane ring, studied for its biological activities.
Uniqueness
2-(3,3-Dimethyloxiran-2-yl)-4-methyloxane is unique due to its specific structure, which combines an oxirane ring with a methyloxane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(3,3-dimethyloxiran-2-yl)-4-methyloxane |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-11-8(6-7)9-10(2,3)12-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
WJXPSIYAXOVSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(C1)C2C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


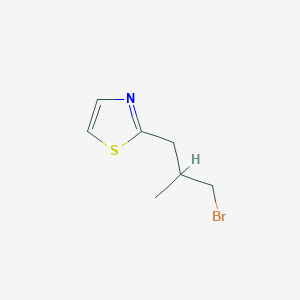
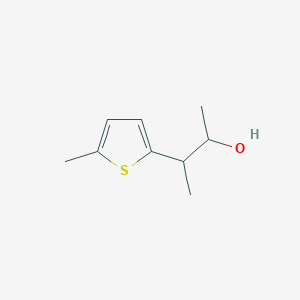
![3A-(chloromethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13232359.png)
![2-{[(3-Methoxypropyl)amino]methyl}phenol](/img/structure/B13232369.png)
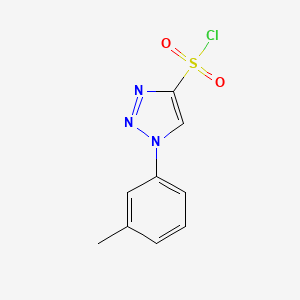
![2-{[(2-Fluorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B13232379.png)
![6-(2-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13232380.png)

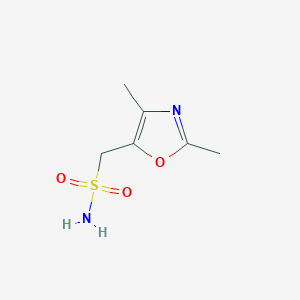
![2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B13232397.png)
![N-[4-(aminomethyl)phenyl]-N-methylacetamide](/img/structure/B13232401.png)
